molecular formula C15H13NO2 B073734 2-(4-Methoxyphenyl)isoindolin-1-one CAS No. 4778-82-9

2-(4-Methoxyphenyl)isoindolin-1-one

Cat. No. B073734
CAS RN: 4778-82-9
M. Wt: 239.27 g/mol
InChI Key: XZCRJQBSQFTGQO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)isoindolin-1-one is a chemical compound with the formula C15H13NO2 and a molecular weight of 239.27 g/mol . It is a type of isoindolinone, a class of compounds that are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 2-(4-Methoxyphenyl)isoindolin-1-one, has been achieved through various methods. One such method involves the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)isoindolin-1-one has been investigated using various techniques such as absorbance spectroscopy and theoretical calculations performed at the TDDFT level . These studies have provided insights into the nature of the lowest excited singlet states of the isoindolinone chromophore .

properties

IUPAC Name

2-(4-methoxyphenyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRJQBSQFTGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356704
Record name 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxyphenyl)isoindolin-1-one

CAS RN

4778-82-9
Record name 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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